molecular formula C15H23N3OS B3013124 5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine CAS No. 2415584-78-8

5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine

Cat. No.: B3013124
CAS No.: 2415584-78-8
M. Wt: 293.43
InChI Key: CQWXSTHNXAGPGL-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine and a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thianyl Group: The thianyl group is introduced via a substitution reaction, where a suitable thianyl precursor reacts with the piperidine derivative.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which is achieved through a cyclization reaction involving the piperidine-thianyl intermediate and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine is unique due to its specific substitution pattern and the presence of both piperidine and thianyl groups. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-12-10-16-15(17-11-12)19-14-2-6-18(7-3-14)13-4-8-20-9-5-13/h10-11,13-14H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXSTHNXAGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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